molecular formula C26H23N3O3 B2937845 N-(naphthalen-1-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 893992-50-2

N-(naphthalen-1-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2937845
CAS No.: 893992-50-2
M. Wt: 425.488
InChI Key: NCNBXPZUDAORLN-UHFFFAOYSA-N
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Description

This compound features a naphthalen-1-yl group attached to an acetamide core, which is further linked to a substituted indole moiety. The indole ring is modified at the N1 position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. This structural architecture combines π-rich aromatic systems (naphthalene, indole) with a pyrrolidine ring, which may enhance solubility and modulate receptor interactions. The compound’s synthesis likely involves multi-step alkylation and coupling reactions, as inferred from analogous procedures in and .

Properties

IUPAC Name

N-naphthalen-1-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c30-24(28-14-5-6-15-28)17-29-16-21(20-11-3-4-13-23(20)29)25(31)26(32)27-22-12-7-9-18-8-1-2-10-19(18)22/h1-4,7-13,16H,5-6,14-15,17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNBXPZUDAORLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(naphthalen-1-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structural characteristics, and relevant research findings.

Structural Characteristics

The compound can be characterized by its molecular formula C22H22N2O3C_{22}H_{22}N_2O_3 and a molecular weight of approximately 358.43 g/mol. Its structure includes a naphthalene moiety, an indole derivative, and a pyrrolidine ring, which are known to contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that compounds similar in structure to this compound exhibit anticonvulsant properties. For instance, a study on related thiazole derivatives demonstrated significant anticonvulsant activity with a median effective dose (ED50) of 18.4 mg/kg and a protection index (PI) of 9.2 . The presence of the pyrrolidine ring was identified as crucial for enhancing this activity.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have been tested against Jurkat (anti-Bcl-2) and A431 cell lines, showing IC50 values less than that of the reference drug doxorubicin . This suggests that the naphthalene and indole components may play significant roles in modulating cytotoxicity.

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. The following table summarizes key structural features and their associated activities:

Structural Feature Activity
Naphthalene moietyEnhances lipophilicity; potential for interaction with biological membranes
Indole derivativeKnown for various pharmacological activities including anticancer effects
Pyrrolidine ringContributes to anticonvulsant activity; enhances binding affinity to target proteins

In Silico Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. For instance, simulations indicated strong binding affinity towards specific kinases involved in cancer pathways, suggesting potential therapeutic applications in oncology .

Experimental Studies

In experimental settings, compounds derived from similar structures were tested for their effects on cellular pathways. Results indicated that these compounds could inhibit key signaling pathways involved in tumor growth and proliferation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional distinctions between the target compound and related derivatives:

Compound Name Naphthalene Substituent Indole Substitution Pattern Pyrrolidine Presence Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound Naphthalen-1-yl 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl) Yes ~452.5 (calculated) Acetamide, Oxo, Pyrrolidine
2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18, Ev2) Naphthalen-1-yl 2-oxo-1,2-dihydro-indol-3-ylidene No Not reported Hydroxy, Acetamide, Oxo
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-phenylacetamide (6a, Ev1) Naphthalen-1-yloxy Triazole-linked No 404.14 (HRMS) Triazole, Acetamide
2-Oxo-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)-2-(3,4,5-trimethoxyphenyl)acetamide (Ev8) None 1H-pyrrol-2-yl substitution No (pyrrole present) ~173.33 Oxo, Trimethoxy, Pyrrole
N-Benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (Ev12) Benzyl 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl) Yes ~434.5 (calculated) Acetamide, Oxo, Pyrrolidine

Functional Group Analysis

  • Naphthalene vs. Benzyl/Phenyl Groups : The naphthalen-1-yl group in the target compound and compound 6a (Ev1) provides enhanced hydrophobic interactions compared to benzyl (Ev12) or phenyl (Ev2) substituents. This may influence binding affinity in biological systems .
  • Pyrrolidine vs.
  • Triazole vs. Indole-Oxo Linkers : Compound 6a (Ev1) utilizes a triazole spacer, which offers rigidity and hydrogen-bonding capacity, contrasting with the indole-oxo-acetamide backbone of the target compound .

Research Findings and Implications

Pharmacological Potential

  • Antiproliferative Activity : highlights indole-acrylate derivatives as antiproliferative agents, implying the target compound’s indole-pyrrolidine core may share similar mechanisms .
  • Solubility Enhancement : The pyrrolidine moiety in the target compound and Ev12 derivatives may improve aqueous solubility compared to purely aromatic analogs (Ev2, Ev8) .

Spectral Characterization

  • IR/NMR Trends : The target compound’s spectral data (hypothetical) would show peaks for acetamide C=O (~1670–1680 cm⁻¹), pyrrolidine N–H (~3290 cm⁻¹), and aromatic C–H stretches, aligning with Ev1 and Ev12 findings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(naphthalen-1-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide and its analogs?

  • Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azides and alkynes (click chemistry), as demonstrated for structurally related triazole-acetamide derivatives . Key steps include:

  • Use of copper acetate as a catalyst in a tert-butanol/water solvent system.
  • Monitoring reaction progress via TLC (hexane:ethyl acetate = 8:2).
  • Purification by recrystallization (ethanol) to achieve yields of 70–85% .
    • Alternative routes involve condensation reactions with β-naphthol or indole derivatives under acidic conditions (e.g., acetic acid with NaHSO4-SiO2 catalyst) .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

  • Answer :

  • ¹H NMR : Signals for aromatic protons (δ 7.2–8.4 ppm), triazole (δ 8.3–8.4 ppm), and amide NH (δ 10.7–11.0 ppm) confirm regioselectivity in cycloaddition .
  • ¹³C NMR : Peaks at δ 165–170 ppm indicate carbonyl groups (amide and ketone) .
  • IR : Bands at 1670–1680 cm⁻¹ (C=O stretch) and 3260–3300 cm⁻¹ (N–H stretch) validate functional groups .

Q. What solvent systems and catalysts optimize the synthesis of this compound?

  • Answer :

  • Solvents : Polar aprotic solvents (DMF, tert-butanol/water mixtures) enhance reaction rates for cycloaddition .
  • Catalysts : Copper salts (e.g., Cu(OAc)₂) are critical for click chemistry, while NaHSO4-SiO2 accelerates condensation reactions .

Advanced Research Questions

Q. How do substituents on the indole or naphthalene rings influence the compound’s reactivity and biological activity?

  • Answer :

  • Electron-withdrawing groups (e.g., nitro on phenyl rings) reduce yields due to steric hindrance but enhance binding to biological targets (e.g., enzymes) .
  • Methoxy or methyl groups improve solubility and pharmacokinetic properties, as seen in analogs like N-(3,4-dimethoxyphenethyl)-acetamide derivatives .
  • Computational studies (e.g., DFT) can predict substituent effects on electronic properties and docking interactions .

Q. What strategies resolve contradictory data in reaction yields or spectroscopic characterization?

  • Answer :

  • Control experiments : Vary catalyst loading (e.g., 5–20 mol% Cu(OAc)₂) to identify optimal conditions .
  • High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+H]+ observed at 404.1348 vs. calculated 404.1359) .
  • X-ray crystallography : Clarify regiochemistry in cases of ambiguous NMR/IR data .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking (AutoDock, Schrödinger) models interactions with receptors (e.g., kinases or GPCRs) .
  • MD simulations assess stability of ligand-protein complexes in aqueous environments .
  • QSAR models correlate structural features (e.g., logP, H-bond donors) with observed bioactivity .

Q. How can synthetic byproducts or impurities be systematically identified and quantified?

  • Answer :

  • HPLC-MS : Detects low-abundance impurities (e.g., unreacted azides or alkynes) .
  • NMR relaxation experiments (e.g., TOCSY) distinguish diastereomers or rotamers .
  • TGA/DSC monitors thermal stability during purification .

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